molecular formula C26H25N3O2 B2803357 1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 637754-89-3

1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2803357
CAS RN: 637754-89-3
M. Wt: 411.505
InChI Key: NKEOYIKJYNOGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one” is a complex organic compound. It contains a benzimidazole moiety, which is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . The benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Molecular Structure Analysis

The molecular structure of “1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one” is complex, involving a benzimidazole core and a pyrrolidinone ring . The benzimidazole core is planar, allowing it to interact easily with other molecules .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one” are not detailed in the literature, benzimidazole derivatives have been known to participate in a variety of reactions due to their structural similarity to naturally occurring nucleotides .

Scientific Research Applications

DNA Interaction and Cellular Applications

Compounds structurally related to 1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one, such as Hoechst 33258 and its analogues, are known for their ability to bind to the minor groove of double-stranded DNA. This binding specificity, particularly for AT-rich sequences, has led to the widespread use of Hoechst dyes in fluorescent DNA staining, enabling detailed analysis of chromosomes and nuclear DNA content in cell biology research (Issar & Kakkar, 2013).

Development of Optoelectronic Materials

Research into quinazoline and pyrimidine derivatives, which share structural features with the compound of interest, has revealed their potential in the development of optoelectronic materials. These compounds have been investigated for their applications in electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties (Lipunova et al., 2018).

Inhibition of Cytochrome P450 Isoforms

The modification and investigation of compounds with benzimidazole and pyrrolidinone structures have also been explored for their role in inhibiting cytochrome P450 isoforms, crucial for drug metabolism and drug-drug interactions in human liver microsomes. Such studies are fundamental in the field of pharmacokinetics and pharmacodynamics, aiding in the development of safer drugs with minimal adverse interactions (Khojasteh et al., 2011).

Future Directions

The future directions for research on “1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more research could be done to elucidate the specific synthesis methods and chemical reactions involving this compound.

properties

IUPAC Name

4-[1-(3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c30-25-18-20(19-29(25)21-10-3-1-4-11-21)26-27-23-14-7-8-15-24(23)28(26)16-9-17-31-22-12-5-2-6-13-22/h1-8,10-15,20H,9,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEOYIKJYNOGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.